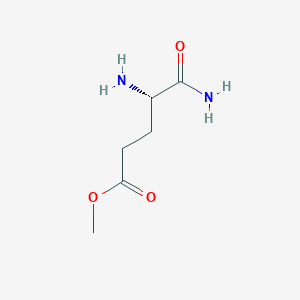
(2R)-2-azaniumyl-4-methylsulfonylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(2R)-2-azaniumyl-4-methylsulfonylbutanoate” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Métodos De Preparación
Formation of the Core Structure: This involves the construction of the main chemical framework through reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction or modification of functional groups to achieve the desired chemical properties. This can involve reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR, IR, and mass spectrometry.
Industrial production methods for (2R)-2-azaniumyl-4-methylsulfonylbutanoate would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
(2R)-2-azaniumyl-4-methylsulfonylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Addition: Reactions where atoms or groups are added to a molecule, often involving alkenes or alkynes.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2R)-2-azaniumyl-4-methylsulfonylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, possibly as an active pharmaceutical ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (2R)-2-azaniumyl-4-methylsulfonylbutanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
(2R)-2-azaniumyl-4-methylsulfonylbutanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with analogous structures or functional groups. For instance, compounds with similar core structures but different substituents can provide insights into the structure-activity relationship. Some similar compounds might include:
CID 2632: A cephalosporin antibiotic with a similar core structure.
CID 6540461: Another cephalosporin with different substituents.
CID 5362065: A compound with similar functional groups but different overall structure.
These comparisons can help in understanding the unique properties and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
(2R)-2-azaniumyl-4-methylsulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methylbenzenesulfonate;[(3S)-2-oxooxetan-3-yl]azanium](/img/structure/B7908841.png)

![3-[2-[2-[2-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908861.png)

![(2S)-2-azaniumyl-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7908887.png)


![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)


